molecular formula C17H21FN2O3 B7056128 1-benzyl-4-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carbonyl]pyrrolidin-2-one

1-benzyl-4-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carbonyl]pyrrolidin-2-one

Cat. No.: B7056128
M. Wt: 320.36 g/mol
InChI Key: IOCMTYXDEJFYJV-FGRDXJNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carbonyl]pyrrolidin-2-one is a chemically significant compound that draws interest across multiple scientific disciplines. Its unique structural composition lends itself to a range of applications from biological research to synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 1-benzyl-4-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carbonyl]pyrrolidin-2-one, a series of carefully orchestrated reactions are involved. Typically, this process may start with the reaction between benzylamine and a suitable pyrrolidin-2-one derivative. The key steps include:

  • N-alkylation: : This step introduces the benzyl group to the pyrrolidine core.

  • Fluorination: : Incorporation of the fluorine atom is generally achieved using a fluorinating reagent like diethylaminosulfur trifluoride (DAST).

  • Hydroxymethylation: : This involves the addition of a hydroxymethyl group, possibly through formaldehyde under basic conditions.

These reactions are carried out under controlled temperatures and pressures to ensure high yields and purity.

Industrial Production Methods

Industrial-scale production often leverages automated systems to replicate the synthetic routes on a larger scale. Efficiency is key, utilizing continuous flow reactors and optimized reagents to produce the compound in bulk, adhering to stringent safety and quality standards.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carbonyl]pyrrolidin-2-one undergoes several types of chemical reactions:

  • Reduction: : Reduction reactions typically target the carbonyl group, transforming it into hydroxyl derivatives.

  • Substitution: : The benzyl and pyrrolidine components can be substituted under the right conditions, leading to diverse functional analogs.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate and chromium trioxide.

  • Reduction: : Sodium borohydride and lithium aluminium hydride are frequently used.

  • Substitution: : Reacts with halogens or nucleophiles under catalytic conditions.

Major Products

The major products formed are generally derivatives of the original compound with modified functional groups that can be tailored for specific research purposes.

Scientific Research Applications

1-benzyl-4-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carbonyl]pyrrolidin-2-one is extensively used in:

  • Chemistry: : As a building block for synthesizing complex molecules.

  • Biology: : In biochemical assays to study enzyme interactions.

  • Medicine: : Potential therapeutic agent for neurodegenerative diseases due to its interaction with neurological pathways.

  • Industry: : Utilized in developing high-performance materials.

Mechanism of Action

The compound primarily exerts its effects through molecular interactions with specific targets. It binds to enzymes or receptors, altering their function or activity. This interaction often involves the formation of hydrogen bonds or ionic interactions, influencing the biological pathway it targets.

Comparison with Similar Compounds

Compared to other pyrrolidine derivatives, 1-benzyl-4-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carbonyl]pyrrolidin-2-one stands out due to its fluorine and benzyl groups which enhance its reactivity and specificity. Similar compounds include:

  • 1-benzyl-4-hydroxymethylpyrrolidin-2-one

  • 1-benzyl-4-(fluoromethyl)pyrrolidin-2-one

  • 1-benzyl-4-pyrrolidinone

Each of these compounds offers varying degrees of reactivity and application potential but lacks the unique combination of functional groups found in our compound of interest.

Feel free to explore further or ask for more specifics on any of these sections!

Properties

IUPAC Name

1-benzyl-4-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O3/c18-14-7-15(11-21)20(10-14)17(23)13-6-16(22)19(9-13)8-12-4-2-1-3-5-12/h1-5,13-15,21H,6-11H2/t13?,14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCMTYXDEJFYJV-FGRDXJNISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1CO)C(=O)C2CC(=O)N(C2)CC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1CO)C(=O)C2CC(=O)N(C2)CC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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